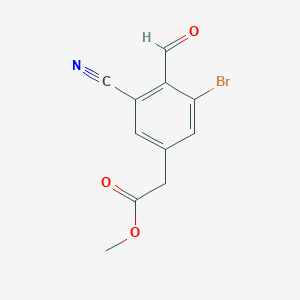
2-Iodo-1-isopropoxy-4-trifluoromethylbenzene
Descripción general
Descripción
2-Iodo-1-isopropoxy-4-trifluoromethylbenzene is an organic compound with the molecular formula C10H10F3IO It is characterized by the presence of an iodine atom, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-isopropoxy-4-trifluoromethylbenzene typically involves the iodination of a suitable precursor, such as 1-isopropoxy-4-trifluoromethylbenzene. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1-isopropoxy-4-trifluoromethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidizing the isopropoxy group.
Reduction: Catalytic hydrogenation or other reducing agents can be employed to reduce the trifluoromethyl group.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include carbonyl compounds such as aldehydes or ketones.
Reduction: Products include partially or fully reduced derivatives of the trifluoromethyl group.
Aplicaciones Científicas De Investigación
2-Iodo-1-isopropoxy-4-trifluoromethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1-isopropoxy-4-trifluoromethylbenzene involves its interaction with specific molecular targets. The iodine atom and trifluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The isopropoxy group can also affect the compound’s solubility and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-1-methoxy-4-trifluoromethylbenzene
- 2-Iodo-1-ethoxy-4-trifluoromethylbenzene
- 2-Iodo-1-propoxy-4-trifluoromethylbenzene
Uniqueness
2-Iodo-1-isopropoxy-4-trifluoromethylbenzene is unique due to the presence of the isopropoxy group, which provides distinct steric and electronic properties compared to other alkoxy derivatives
Propiedades
IUPAC Name |
2-iodo-1-propan-2-yloxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3IO/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCPMZFDDAGWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)


![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)

![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)
![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)
![N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1414261.png)
![3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide](/img/structure/B1414265.png)




